Ambroxol

説明

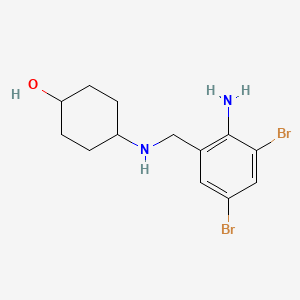

Structure

3D Structure

特性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022583, DTXSID60860228 | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18683-91-5, 107814-37-9 | |

| Record name | Ambroxol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambroxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-234.5 | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ambroxol Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ambroxol hydrochloride, a widely used mucolytic agent with emerging therapeutic potential in other areas, including neurodegenerative diseases. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of key processes to support research and development activities.

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by salt formation. This route is favored for its relatively high yield and purity.[1][2]

Chemical Synthesis Workflow

References

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of Ambroxol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Ambroxol hydrochloride, a widely used mucolytic agent. Understanding the degradation pathways and stability profile of a drug substance is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document summarizes key findings from forced degradation studies, details the analytical methodologies employed for stability testing, and elucidates the known degradation pathways of this compound under various stress conditions.

Overview of this compound Stability

This compound hydrochloride is susceptible to degradation under various in vitro stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies demonstrate that this compound undergoes significant degradation when exposed to acid, base, and oxidizing agents, and is also sensitive to heat.

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are a cornerstone of pharmaceutical stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.

Analytical Methodologies

The primary analytical techniques used to monitor the stability of this compound and separate it from its degradation products are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). UV spectroscopy is also utilized for quantification, though it may lack the specificity to distinguish between the parent drug and its degradants without chromatographic separation. LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.

A typical stability-indicating HPLC method for this compound involves a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Summary of Forced Degradation Conditions and Observations

The following table summarizes the typical conditions used in forced degradation studies of this compound hydrochloride and the observed extent of degradation. It is important to note that the percentage of degradation can vary significantly based on the precise experimental conditions such as temperature, duration of exposure, and concentration of the stressor.

| Stress Condition | Reagent and Concentration | Temperature | Duration | % Degradation (Approximate) | Reference(s) |

| Acid Hydrolysis | 1N Hydrochloric Acid | Room Temperature | 90 minutes - 3 days | 41.58% - 49.47% | |

| Alkaline Hydrolysis | 0.1M Sodium Hydroxide | Room Temperature | 90 minutes - 3 days | 22.94% - 29.15% | |

| Oxidative Degradation | 3.0% (v/v) Hydrogen Peroxide | Room Temperature | 8 hours | 18.88% | |

| Thermal Degradation | Dry Heat | 55°C - 105°C | 3 hours - 5 days | Significant degradation observed | |

| Photolytic Degradation | UV Light | Ambient | - | Degradation observed |

Degradation Pathways of this compound

The elucidation of degradation pathways is crucial for understanding the chemical liabilities of a drug molecule and for the safety assessment of its degradation products.

Thermal Degradation Pathway

Under thermal stress, particularly in a syrup formulation at elevated temperatures (e.g., 105°C for 5 days), this compound has been shown to undergo cyclization to form a significant degradation product.

Identified Thermal Degradation Product:

-

trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol: This product is formed through an intramolecular cyclization reaction. The structure of this degradant has been extensively characterized using modern analytical techniques including FTIR, LC-MS/MS, and 2D NMR.

The proposed pathway for the formation of this degradation product is illustrated below.

Other Degradation Pathways (Acidic, Alkaline, Oxidative, and Photolytic)

While forced degradation studies confirm that this compound degrades under acidic, alkaline, oxidative, and photolytic conditions, the precise chemical structures of the resulting degradation products are not as well-defined in the public literature as the thermal degradant. Generally, the degradation in these conditions can be expected to involve hydrolysis of the ether linkage or oxidation of the amine or aromatic ring. Further research employing techniques like LC-MS/MS is required to fully elucidate these pathways and characterize the structures of the resulting degradants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the stability testing of this compound.

General Protocol for Forced Degradation Studies

Objective: To induce degradation of this compound hydrochloride under various stress conditions to an extent that allows for the identification of degradation products and the validation of a stability-indicating method. A target degradation of 5-20% is generally considered optimal.

Materials:

-

This compound hydrochloride reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution: Accurately weigh a suitable amount of this compound hydrochloride and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1N HCl.

-

Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.

-

Dilute the solution to the final volume with the mobile phase or a suitable diluent.

-

-

Alkaline Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1M NaOH.

-

Keep the solution at room temperature or heat at a controlled temperature for a specified period.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1M HCl.

-

Dilute the solution to the final volume with the mobile phase or a suitable diluent.

-

-

Oxidative Degradation:

-

To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 8 hours), protected from light.

-

Dilute the solution to the final volume with the mobile phase or a suitable diluent.

-

-

Thermal Degradation (Dry Heat):

-

Place a known quantity of solid this compound hydrochloride powder in a petri dish or a suitable container.

-

Expose the sample to dry heat in an oven at a controlled temperature (e.g., 105°C) for a specified duration.

-

After exposure, allow the sample to cool to room temperature, then dissolve a known amount in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound hydrochloride (and the solid drug substance) to UV light of a known wavelength and intensity for a specified duration.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating analytical method (e.g., HPLC).

Isolation and Characterization of the Thermal Degradation Product

This protocol is based on the methodology described by Thummala et al. (2014).

Objective: To isolate and structurally elucidate the major thermal degradation product of this compound.

Procedure:

-

Enrichment of the Degradation Product:

-

Expose this compound syrup to heat at 105°C for 5 days to increase the concentration of the degradation product.

-

-

Isolation by Preparative HPLC:

-

Dissolve the stressed syrup sample in a suitable diluent.

-

Inject the solution onto a preparative HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient to separate the degradation product from the parent drug and other components.

-

Collect the fraction containing the purified degradation product.

-

-

Structural Characterization:

-

FTIR Spectroscopy: Obtain the infrared spectrum of the isolated impurity to identify functional groups.

-

LC-MS/MS Analysis: Determine the molecular weight and fragmentation pattern of the degradation product. A protonated molecular ion [M+H]⁺ at m/z 389 is indicative of the identified degradant.

-

NMR Spectroscopy: Perform 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure of the degradation product.

-

Conclusion

This compound hydrochloride is an API that exhibits instability under various stress conditions, leading to the formation of degradation products. The thermal degradation pathway has been well-characterized, resulting in a cyclized derivative. However, further research is warranted to fully elucidate the degradation pathways under acidic, alkaline, and oxidative conditions. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceutical products. A thorough understanding of its stability profile is paramount for ensuring the delivery of a safe and effective medication to patients.

References

Ambroxol for Parkinson's Disease: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. While the exact cause of PD is multifactorial, genetic factors play a significant role. Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most common genetic risk factor for developing PD.[1][2][3] These mutations lead to reduced GCase activity, impairing the cell's ability to break down substrates, which is believed to contribute to the accumulation of pathological alpha-synuclein (α-syn), a hallmark of PD.[4][5]

Ambroxol, a widely used over-the-counter mucolytic agent, has been identified as a promising candidate for repurposing as a disease-modifying therapy for PD. Preclinical and clinical research suggests that this compound functions as a pharmacological chaperone for GCase, enhancing its activity and promoting the clearance of protein aggregates. This guide provides an in-depth technical overview of the proposed mechanisms of action of this compound in the context of Parkinson's disease research.

Core Mechanism of Action: Pharmacological Chaperoning of GCase

The primary mechanism by which this compound is thought to exert its neuroprotective effects is by acting as a pharmacological chaperone for the GCase enzyme.

-

Binding and Stabilization : In individuals with GBA1 mutations, the GCase enzyme is often misfolded. This misfolding prevents its proper trafficking from the endoplasmic reticulum (ER) to the lysosome, leading to its premature degradation. This compound binds to the GCase enzyme, stabilizing its conformation.

-

ER Trafficking : This stabilization facilitates the correct folding of the GCase protein, allowing it to pass the ER's quality control system and be transported to the lysosome.

-

Lysosomal Activity : Once in the acidic environment of the lysosome, this compound dissociates, leaving a correctly folded and functional GCase enzyme. This increases the overall GCase activity within the lysosome, enhancing the breakdown of its substrate, glucosylceramide.

This chaperone activity is central to this compound's potential therapeutic effects, as restoring GCase function can alleviate the downstream pathological consequences of its deficiency.

Downstream Effects on Lysosomal Function and Autophagy

By increasing GCase levels and activity, this compound triggers a cascade of beneficial effects on the entire lysosomal system.

-

Enhanced Lysosomal Trafficking : this compound has been shown to increase the levels of Lysosomal Integral Membrane Protein-2 (LIMP-2), a key receptor that mediates the trafficking of GCase to the lysosome.

-

Increased GCase Activator : Studies in fibroblasts from PD patients with GBA1 mutations show that this compound treatment increases protein levels of Saposin C, an endogenous activator required for GCase function.

-

Induction of Lysosomal Biogenesis : Some evidence suggests this compound may activate Transcription Factor EB (TFEB), a master regulator of the CLEAR (Coordinated Lysosomal Expression and Regulation) network. This would lead to the increased expression of genes involved in lysosomal biogenesis and autophagy, further enhancing the cell's waste clearance capacity.

-

Improved Autophagy : By restoring lysosomal function, this compound facilitates the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway. This enhances the degradation of cellular waste, including misfolded protein aggregates.

Impact on Alpha-Synuclein Pathology

A critical link exists between GCase deficiency and α-synuclein accumulation, forming a proposed bidirectional pathogenic loop. Reduced GCase activity leads to the buildup of its substrates, which can promote the formation and aggregation of α-synuclein. Conversely, aggregated α-synuclein can further impair lysosomal function and GCase activity.

This compound is believed to intervene in this cycle. By restoring GCase activity and enhancing overall lysosomal function, this compound helps clear the buildup of pathological α-synuclein. Preclinical studies have demonstrated that this compound treatment can significantly reduce α-synuclein levels in cellular and animal models of PD. Interestingly, clinical trials have shown an increase in α-synuclein in the cerebrospinal fluid (CSF) of participants, which may indicate enhanced clearance of the protein from brain cells.

Quantitative Data from Key Studies

The following tables summarize quantitative findings from significant preclinical and clinical studies investigating this compound for Parkinson's disease.

Table 1: Summary of Preclinical (In Vitro & In Vivo) Data

| Study Type | Model | This compound Effect | Outcome Measure | Result | Citation |

| In Vitro | Fibroblasts (PD patients with GBA1 mutations) | Corrects GCase defect | GCase Activity | Significantly increased | |

| In Vitro | Fibroblasts (PD patients with GBA1 mutations) | Increases trafficking/activator proteins | LIMP-2 & Sap C Protein Levels | Increased | |

| In Vitro | Macrophages (GBA-PD patients) | Increases GCase activity | GCase Activity | 3.5-fold increase | |

| In Vitro | Neuroblastoma cells (α-synuclein overexpressing) | Reduces α-synuclein | α-synuclein Protein Levels | ~15% decrease | |

| In Vivo | Wild-type mice | Crosses BBB and enhances GCase | Brain GCase Activity | Significant increase | |

| In Vivo | α-synuclein transgenic mice | Reduces α-synuclein | α-synuclein Protein Levels | Significantly reduced |

Table 2: Summary of Phase II Clinical Trial Data

| Trial Name (NCT) | Participants | Dose | Duration | Key Biomarker Findings | Clinical Outcome Findings | Citation |

| AiM-PD (NCT02941822) | 17 PD patients (with and without GBA1 mutations) | 1.26 g/day | 6 months | CSF GCase Protein: +35% CSF α-synuclein: +13% | MDS-UPDRS Part 3 (Motor): -6.8 points (improvement) | |

| PDD Trial (NCT02914366) | 55 patients with Parkinson's Disease Dementia | 1050 mg/day | 12 months | White Blood Cell GCase Activity: 12.45 nmol/h/mg (vs. 8.50 in placebo) GFAP (blood marker): Stable (vs. increase in placebo) | No significant improvement in primary cognitive outcomes. Stable psychiatric symptoms (vs. worsening in placebo). |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for advancing research. Below are synthesized protocols for key assays and a representative clinical trial design based on published studies.

Protocol 1: GCase Activity Assay in Cell Lysates

This protocol is based on fluorometric assays used in multiple studies.

-

Objective : To measure the enzymatic activity of GCase in cell or tissue lysates.

-

Materials :

-

Cell lysates (e.g., from patient-derived fibroblasts or neuronal cells).

-

Fluorescent Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or Resorufin β-D-glucopyranoside.

-

Assay Buffer (Citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and BSA).

-

Stop Solution (e.g., glycine-NaOH buffer, pH 10.7).

-

Protein quantification assay (e.g., BCA).

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Methodology :

-

Sample Preparation : Lyse cells and determine total protein concentration. Dilute lysates to a standardized concentration in the assay buffer.

-

Reaction Setup : Add diluted cell lysate to the wells of a 96-well plate.

-

Initiation : Add the 4-MUG substrate to each well to start the enzymatic reaction.

-

Incubation : Incubate the plate at 37°C for 1-2 hours. The low pH of the buffer ensures the measurement of lysosomal GCase activity.

-

Termination : Stop the reaction by adding the stop solution.

-

Measurement : Read the fluorescence on a plate reader (e.g., excitation/emission of ~365/445 nm for 4-MUG).

-

Data Analysis : Calculate GCase activity based on a standard curve of the fluorescent product and normalize to the total protein concentration (e.g., in nmol/hour/mg of protein).

-

Protocol 2: Alpha-Synuclein Aggregation Assay

This protocol is based on a common method using Thioflavin T (ThT) fluorescence.

-

Objective : To monitor the kinetics of α-synuclein aggregation in vitro and assess the effect of inhibitors like this compound.

-

Materials :

-

Recombinant human α-synuclein protein.

-

Thioflavin T (ThT) dye.

-

Assay Buffer (e.g., PBS).

-

96-well black plates with clear bottoms.

-

Teflon beads (optional, to increase reproducibility).

-

Plate shaker with temperature control.

-

Fluorescence plate reader.

-

-

Methodology :

-

Preparation : Dissolve lyophilized α-synuclein in buffer to a working concentration (e.g., 70-100 µM).

-

Reaction Setup : In each well, combine the α-synuclein solution, ThT dye, the compound to be tested (e.g., this compound) or a vehicle control, and buffer to a final volume. Add a teflon bead if used.

-

Incubation & Agitation : Seal the plate and incubate at 37°C with continuous orbital shaking. Agitation is critical to promote fibril formation.

-

Measurement : Measure ThT fluorescence intensity periodically (e.g., every 2 hours) using a plate reader (excitation/emission of ~440/485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

Data Analysis : Plot fluorescence intensity against time to generate sigmoidal aggregation curves. Analyze parameters such as the lag time and maximum fluorescence to quantify the inhibitory or acceleratory effects of the tested compound.

-

Protocol 3: Representative Clinical Trial Workflow (AiM-PD Study)

This workflow illustrates the design of a Phase IIa open-label trial to assess safety, tolerability, and target engagement.

Conclusion and Future Directions

This compound represents a promising disease-modifying strategy for Parkinson's disease, with a well-defined primary mechanism of action centered on its role as a pharmacological chaperone for GCase. By enhancing GCase activity, this compound improves lysosomal function and promotes the clearance of pathological α-synuclein. This mechanism is supported by a growing body of evidence from preclinical models and early-phase human trials.

Phase II studies have demonstrated that this compound is safe, well-tolerated at high doses, and successfully engages its target in the central nervous system. The encouraging results have led to the initiation of a large-scale, world-first Phase III clinical trial, ASPro-PD, which will definitively assess whether this compound can slow the progression of Parkinson's disease. The outcomes of this trial are eagerly awaited and will be crucial in determining the future of this compound as a staple in the therapeutic arsenal against Parkinson's disease.

References

The Role of Ambroxol in Lysosomal Function and Autophagy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ambroxol, a widely used mucolytic agent, has garnered significant attention for its potential as a repurposed therapeutic for lysosomal storage disorders, particularly Gaucher disease, and synucleinopathies like Parkinson's disease. Its mechanism of action extends beyond its originally intended purpose, demonstrating a profound impact on fundamental cellular processes, namely lysosomal function and autophagy. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its role as a pharmacological chaperone for glucocerebrosidase (GCase), its influence on lysosomal biogenesis through the master regulator Transcription Factor EB (TFEB), and its complex, and at times contradictory, effects on the autophagic pathway. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

This compound and Lysosomal Function Enhancement

This compound's primary therapeutic potential in the context of genetic diseases stems from its ability to enhance the function of the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease and a major genetic risk factor for Parkinson's disease[1][2].

Pharmacological Chaperone Activity

This compound acts as a pharmacological chaperone for GCase[3]. Many mutations in the GBA1 gene cause GCase to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transit to the lysosome[4]. This compound binds to the misfolded GCase enzyme in the neutral pH environment of the ER, stabilizing its conformation. This stabilization facilitates the enzyme's proper trafficking through the Golgi apparatus to the lysosomes. Upon arrival in the acidic environment of the lysosome, this compound's binding affinity for GCase decreases, leading to its dissociation and leaving a functional enzyme capable of hydrolyzing its substrate, glucosylceramide.

dot

Caption: this compound's chaperone action on GCase.

Induction of Lysosomal Biogenesis via TFEB

Beyond its chaperone activity, this compound stimulates the biogenesis of new lysosomes. It achieves this by activating Transcription Factor EB (TFEB), a master regulator of the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which comprises over 400 lysosomal and autophagy-related genes. This compound treatment leads to the translocation of TFEB from the cytoplasm to the nucleus. In the nucleus, TFEB binds to the promoter regions of CLEAR genes, upregulating the transcription of lysosomal components such as hydrolases (e.g., GCase, Cathepsin D) and membrane proteins (e.g., LAMP1, LIMP2). This results in an overall increase in the cell's capacity for lysosomal degradation. Evidence suggests this may be linked to this compound's ability to trigger calcium release from acidic stores like lysosomes, which in turn activates calcineurin to dephosphorylate and activate TFEB.

dot

Caption: TFEB-mediated lysosomal biogenesis by this compound.

This compound's Complex Role in Autophagy

Autophagy is a critical cellular degradation process that delivers cytoplasmic components to the lysosome. This compound's influence on this pathway is multifaceted, with studies reporting both induction and blockage of autophagic flux.

Modulation of Autophagy Flux

The effect of this compound on autophagy appears to be context-dependent.

-

Autophagy Induction/Rescue: Conversely, in other models, this compound appears to promote autophagy. In myeloma cells, this compound is reported to inhibit late-stage autophagy, leading to the accumulation of autophagic vacuoles and cell death. In models of neurotoxicity, this compound treatment restored the number of acidic vesicular organelles and reversed the decrease in autophagy-related proteins (LC3-II, Atg7), suggesting it promotes autophagic function. In GBA1 mutation-positive neurons, this compound treatment upregulated macroautophagy, evidenced by increased LC3-II and p62 levels, which was further enhanced by bafilomycin, indicating a genuine induction of the pathway rather than a block.

This discrepancy highlights the need for further research to delineate the specific cellular contexts, concentrations, and models that determine this compound's net effect on autophagy.

Effects on Chaperone-Mediated Autophagy (CMA)

This compound has also been shown to affect components related to chaperone-mediated autophagy (CMA), a more selective form of autophagy. Treatment with this compound increased the levels of Hsc70, a key chaperone protein responsible for identifying and delivering substrate proteins to the lysosome for CMA. Since CMA is involved in the degradation of proteins like α-synuclein, this could be another mechanism by which this compound exerts its neuroprotective effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key lysosomal and autophagic markers as reported in the literature.

Table 1: Effects of this compound on Lysosomal Function

| Parameter | Model System | This compound Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| GCase Activity | GD Patient Macrophages | Not specified | ▲ 3.3-fold increase | |

| GBA-PD Patient Macrophages | Not specified | ▲ 3.5-fold increase | ||

| Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 39% / 47% increase | ||

| GD Patient Fibroblasts | 5-60 µM | ▲ Significant increase | ||

| GCase Protein | Control Fibroblasts | 60 µM | ▲ 30% increase | |

| GD Patient Fibroblasts | 60 µM | ▲ 100% increase | ||

| GBA1 mRNA | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ Increased expression | |

| TFEB Nuclear Level | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 181% / 137% increase | |

| TFEB mRNA | Control Fibroblasts | 60 µM | ▲ 2.25-fold increase | |

| LAMP1 Protein | Mouse Cortical Neurons | 30 µM | ▲ Significant increase | |

| LIMP2 Protein | Mouse Cortical Neurons | 30 µM | ▲ 56% increase | |

| Cathepsin D Protein | Mouse Cortical Neurons | 30 µM | ▲ Significant increase |

| Cathepsin D mRNA | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 114% / 138% increase | |

Table 2: Effects of this compound on Autophagy

| Parameter | Model System | This compound Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| LC3B-II Level | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ Basal levels increased | |

| Myeloma Cells (KMS21/34) | Not specified | ▲ Increased expression | ||

| GBA1 Mutant Neurons | Not specified | ▲ Significant increase | ||

| Autophagic Flux | Mouse Cortical Neurons | 10 µM / 30 µM | ▼ Blocked (No further LC3-II increase with Bafilomycin) | |

| GBA1 Mutant Neurons | Not specified | ▲ Rescued (Further LC3-II increase with Bafilomycin) | ||

| p62/SQSTM1 Level | Myeloma Cells (KMS21/34) | Not specified | ▲ Increased expression | |

| GBA1 Mutant Neurons | Not specified | ▲ Significant increase |

| Hsc70 Level | Mouse Cortical Neurons | 30 µM | ▲ 95% increase | |

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is based on the fluorometric measurement of the hydrolysis of an artificial substrate.

-

Cell Lysis: Prepare cell lysates by homogenizing cells in an appropriate buffer (e.g., McIlvaine buffer, pH 5.2). Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add 20 µg of protein lysate per well.

-

Substrate Addition: Add the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 5 mM. Sodium taurocholate is often included as a detergent to optimize enzyme activity.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).

-

Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader with an excitation wavelength of ~355-360 nm and an emission wavelength of ~445-460 nm.

-

Calculation: Quantify GCase activity by comparing the sample fluorescence to a standard curve of 4-MU. Express activity as nmol/mg/h.

Autophagy Flux Assay via Western Blot

This assay distinguishes between an increase in autophagosome synthesis and a blockage of their degradation.

-

Cell Treatment: Culture cells to the desired confluency. Treat experimental groups with this compound at the desired concentrations for the specified time. For the final 2-4 hours of incubation, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM). Include vehicle-only and inhibitor-only controls.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-LC3B (to detect both LC3-I and the lipidated LC3-II form) and anti-p62/SQSTM1. Include an antibody for a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensity for LC3-II and p62, normalizing to the loading control.

-

Interpretation: Autophagic flux is calculated by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II upon inhibitor addition indicates active flux. If this compound treatment increases basal LC3-II and this is further potentiated by the inhibitor, it suggests autophagy induction. If this compound increases basal LC3-II but this level is not further increased by the inhibitor, it suggests a blockage in degradation.

-

dot

Caption: Experimental workflow for assessing autophagy flux.

Lysosomal pH Measurement

This protocol provides a general method using pH-sensitive fluorescent probes.

-

Probe Loading: Incubate live cells with a lysosome-tropic, pH-sensitive fluorescent dye. Common choices include LysoSensor™ or LysoTracker™ probes. For ratiometric measurements, dextran-conjugated pH-sensitive dyes (like Oregon Green) can be loaded into lysosomes via endocytosis followed by a chase period.

-

Incubation: Allow the dye to accumulate in the lysosomes according to the manufacturer's instructions (typically 30-60 minutes).

-

Treatment: Treat the cells with this compound or vehicle control.

-

Imaging/Measurement:

-

Qualitative: Use fluorescence microscopy to visualize changes in lysosomal acidity. An increase in fluorescence of probes like Lyso-ID Green indicates an increase in acidic vesicles.

-

Quantitative: For ratiometric probes, measure fluorescence intensity at two different emission or excitation wavelengths using a fluorescence plate reader or a confocal microscope equipped for spectral imaging.

-

-

Calibration: To obtain an absolute pH value, generate a calibration curve. Treat dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intra-lysosomal pH with the external buffer pH. Plot the fluorescence ratio against the known pH values.

-

Analysis: Calculate the fluorescence ratio from the experimental samples and determine the corresponding lysosomal pH using the calibration curve.

Conclusion and Future Directions

This compound presents a compelling case for a multi-target therapeutic agent capable of modulating core cellular degradation pathways. Its well-defined role as a pharmacological chaperone for GCase and an inducer of lysosomal biogenesis via TFEB provides a strong foundation for its use in lysosomal storage diseases and GBA-associated Parkinson's disease. However, its impact on autophagy is more nuanced and requires further investigation to resolve conflicting findings across different experimental systems.

Future research should focus on elucidating the precise molecular switches that determine whether this compound induces or inhibits autophagic flux. Investigating the interplay between this compound-induced lysosomal biogenesis, calcium signaling, and the core autophagy machinery will be critical. Furthermore, exploring its effects on other selective autophagy pathways, such as chaperone-mediated autophagy, may reveal additional therapeutic mechanisms. For drug development professionals, these insights are crucial for designing targeted clinical trials and identifying patient populations most likely to benefit from this compound's unique pharmacological profile.

References

- 1. [PDF] Effects of this compound on the autophagy-lysosome pathway and mitochondria in primary cortical neurons | Semantic Scholar [semanticscholar.org]

- 2. Effects of this compound on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - UCL Discovery [discovery.ucl.ac.uk]

- 3. Molecular mechanisms of the this compound action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Ambroxol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol, a well-established mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties in numerous in vitro studies. These attributes position it as a molecule of interest for further investigation and potential therapeutic applications beyond its secretolytic effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound hydrochloride is widely recognized for its clinical efficacy in respiratory diseases characterized by excessive mucus production.[1][2][3] Beyond its mucolytic function, a substantial body of evidence from in vitro and in vivo studies has illuminated its potent anti-inflammatory and antioxidant capabilities.[2][3] this compound has been shown to modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress, making it a promising candidate for broader therapeutic applications. This guide focuses on the in vitro evidence of this compound's anti-inflammatory effects, providing detailed methodologies and data to facilitate further research in this area.

Molecular Mechanisms of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and cellular processes.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

This compound has been consistently shown to reduce the release of a variety of pro-inflammatory cytokines in a dose-dependent manner. In vitro studies using peripheral blood mononuclear cells and bronchoalveolar lavage cells have demonstrated that this compound can significantly decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-2, IL-4, IL-6, IL-13, and Interferon-gamma (IFN-γ). Furthermore, it has been observed to inhibit the release of histamine and leukotrienes from human leukocytes and mast cells.

Modulation of Key Signaling Pathways

2.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inactivate NF-κB signaling, thereby downregulating the expression of its target pro-inflammatory mediators, including TNF-α and IL-6. This inhibitory effect on NF-κB is a key mechanism behind this compound's broad anti-inflammatory activity.

2.2.2. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. This compound has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and catalase. By enhancing the antioxidant defense system, this compound helps to mitigate the oxidative stress that often accompanies inflammation.

2.2.3. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (Erk) pathway, is another crucial regulator of inflammation. Studies have indicated that this compound can inhibit the Erk signaling pathway, which contributes to its ability to suppress the expression of pro-inflammatory genes like MUC5AC, TNF-α, and IL-1β.

Antioxidant Properties

This compound exhibits direct antioxidant effects by scavenging reactive oxygen species (ROS). It has been shown to inhibit lipid peroxidation in various in vitro models. This antioxidant activity is complementary to its activation of the Nrf2 pathway, providing a dual mechanism for combating oxidative stress.

Quantitative Data on this compound's In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers from in vitro studies.

Table 1: Effect of this compound on Cytokine Production

| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition/Reduction | Reference |

| Peripheral Blood & Bronchoalveolar Mononuclear Cells | - | 1 µM | TNF-α, IL-2, IFN-γ | 6 - 27% | |

| Peripheral Blood & Bronchoalveolar Mononuclear Cells | - | 10 µM | TNF-α, IL-2, IFN-γ | 12 - 37% | |

| Human Bronchial Epithelial Cells | Influenza Virus | Not Specified | IL-1, IL-6 | Reduction Observed | |

| Human Leukocytes and Mast Cells | Not Specified | Not Specified | Histamine, Leukotrienes, Cytokines | Inhibition Observed | |

| A549 Cells | - | IC50 | NF-κB, IL-6, IL-1β, TNF-α | Significant Decrease |

Table 2: Effect of this compound on Neutrophil Function

| Neutrophil Function | This compound Concentration | Effect | Reference |

| Chemotaxis | 10⁻⁴ M | 50-80% inhibition | |

| Superoxide Anion Production | IC50: 146.7 µM | Inhibition | |

| Hypochlorous Acid (HOCl) Production | Dose-dependent | Decrease | |

| Elastase and Myeloperoxidase Release | Dose-dependent | Reduction |

Table 3: Antioxidant Activity of this compound

| Assay | Model | This compound Concentration | Effect | Reference |

| Lipid Peroxidation | Rat Liver Mitochondria | 10 mmol/l | 96% inhibition | |

| Lipid Peroxidation | Rat Gastric Mucosa | 10 mmol/l | 74% inhibition | |

| Hyaluronic Acid Degradation | Hydroxy Radicals | 1,000 µl/l | 93% reduction |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and accepted model for in vitro inflammation studies. Human peripheral blood mononuclear cells (PBMCs) or specific human cell lines like A549 (lung carcinoma) can also be utilized.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response in macrophages.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with varying concentrations of this compound for 1-2 hours before adding the inflammatory stimulus. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before proceeding with anti-inflammatory assays.

-

Objective: To assess the viability of cells after treatment with this compound.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

-

Procedure:

-

After cell treatment and stimulation, collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Cytokines (ELISA)

-

Objective: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the assay protocol.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB p65, IκBα, p-Erk, Nrf2).

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.

-

Procedure:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Ambroxol's Potential as a Neuroprotective Agent: A Technical Guide for Cellular Models

Introduction

Ambroxol, a well-established mucolytic agent used in the treatment of respiratory diseases, is gaining significant attention for its neuroprotective properties.[1][2] Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system, making it a promising candidate for therapeutic intervention in neurodegenerative disorders.[1][3] Emerging research in cellular models has elucidated several mechanisms through which this compound may protect neurons from damage and degeneration. This technical guide provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its role in enhancing lysosomal function, reducing protein aggregation, mitigating oxidative stress, and suppressing neuroinflammation.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are multifaceted, stemming from its influence on several key cellular processes implicated in the pathogenesis of neurodegenerative diseases.

1. Enhancement of Lysosomal Function and Autophagy

A primary mechanism of this compound is its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[4] Mutations in the GBA1 gene, which encodes GCase, are a major risk factor for Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). Reduced GCase activity leads to impaired lysosomal function and the accumulation of its substrate, glucosylceramide, which can, in turn, promote the aggregation of proteins like α-synuclein.

This compound has been shown to increase the activity of both wild-type and mutant GCase, enhance its trafficking to the lysosome, and promote the clearance of protein aggregates. This enhancement of lysosomal function is critical for autophagy, the cellular process responsible for degrading and recycling misfolded proteins and damaged organelles. By activating GCase, this compound facilitates the autophagic clearance of toxic protein aggregates. Studies have shown that this compound treatment increases the levels of key lysosomal proteins and the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB).

2. Reduction of α-Synuclein Aggregation

The accumulation and aggregation of α-synuclein are pathological hallmarks of synucleinopathies like PD and DLB. This compound has demonstrated the ability to reduce the aggregation and phosphorylation of α-synuclein in various cellular models. This effect is largely attributed to its enhancement of GCase activity and subsequent improvement in lysosomal-autophagic clearance. By promoting the breakdown of misfolded proteins, this compound helps prevent the formation of toxic oligomers and larger aggregates. Some studies also suggest that this compound can increase the extracellular release of α-synuclein, potentially facilitating its clearance from the neuronal environment.

3. Mitigation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. This compound exhibits potent antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation (LPO). A crucial mechanism for this effect is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

4. Anti-inflammatory Effects

Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component of neurodegeneration. This compound has been shown to exert significant anti-inflammatory effects. It can suppress the activation of microglia and astrocytes, thereby reducing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This is achieved, in part, by inhibiting key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways. This compound also modulates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in both stress and inflammatory responses.

Quantitative Data from Cellular Models

The following tables summarize the quantitative effects of this compound observed in various cellular models.

Table 1: Effect of this compound on Cell Viability

| Cell Model | Insult | This compound Conc. | Outcome | Reference |

| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β co-treatment | 20 µM | Increased cell viability from 51% to ~72% | |

| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β + CBE* | 20 µM | Protective effect significantly reduced |

*CBE (conduritol B epoxide) is a GCase inhibitor.

Table 2: Effect of this compound on Glucocerebrosidase (GCase) Activity

| Cell Model | Condition/Mutation | This compound Conc. | Outcome | Reference |

| Fibroblasts from Gaucher Disease Patients | Various mutations | 10-100 µM | 15-50% increase in GCase activity | |

| PD Patient-derived Fibroblasts (GBA mutant) | N370S | Not specified | Significant increase in GCase activity | |

| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β | 20 µM | Partially restored GCase activity | |

| Cholinergic Neurons (GBA N370S/WT) | N370S | Not specified | Significantly enhanced GCase activity |

Table 3: Effect of this compound on Protein Levels

| Cell Model | Protein Measured | This compound Conc. | Outcome | Reference |

| Cholinergic Neurons (GBA N370S/WT) | α-Synuclein, Tau | Not specified | Decreased levels of both proteins | |

| HT-22 Hippocampal Neuronal Cells | Insoluble α-Synuclein | 20 µM | Reduced accumulation of insoluble α-synuclein | |

| Mouse Brain (LPS model) | p-NFκB, p-JNK, Iba-1, GFAP | 30 mg/kg | Significantly downregulated expression | |

| Mouse Brain (Scopolamine model) | Nrf-2, HO-1 | Not specified | Significantly increased expression levels | |

| Mouse Brain (LPS model) | Nrf-2, HO-1, SOD | 30 mg/kg | Upregulated antioxidant markers | |

| Primary Cortical Neurons | Phosphorylated (S129) α-syn | 10 & 30 µM | Decreased levels | |

| Primary Cortical Neurons | Total α-synuclein | 10 & 30 µM | Increased intracellular levels |

Table 4: Effect of this compound on Oxidative Stress Markers

| Model System | Marker | This compound Treatment | Outcome | Reference |

| Mouse Brain (Scopolamine model) | ROS, LPO | Not specified | Significantly reduced levels | |

| PD Patient-derived Fibroblasts | Dihydroethidium oxidation | Not specified | ~50% reduction in oxidation rate | |

| HT-22 Hippocampal Neuronal Cells | ROS (DCFH-DA staining) | 20 µM | Lowered number of ROS-positive cells | |

| Mouse Brain (LPS model) | MDA (Lipid Peroxidation) | 30 mg/kg | Inhibited lipid peroxidation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of neurotoxic agents (e.g., α-synuclein, amyloid-β, LPS) with or without various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control). Incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

-

Glucocerebrosidase (GCase) Activity Assay

This assay quantifies the enzymatic activity of GCase in cell lysates.

-

Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is cleaved by GCase to produce the highly fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the GCase activity.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 4.5, with 0.15% Triton X-100 and 0.125% taurocholate).

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford or BCA assay.

-

Enzymatic Reaction: In a 96-well plate, combine a standardized amount of protein lysate (e.g., 40 µg) with the assay buffer containing the 4-MUG substrate (e.g., 1.5 mM).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 0.1 M glycine-NaOH, pH 10.5). This enhances the fluorescence of the 4-MU product.

-

Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculation: Calculate GCase activity based on a standard curve generated with known concentrations of 4-MU and normalize to the total protein concentration (e.g., nmol/mg/h).

-

α-Synuclein Aggregation Assay (Thioflavin T Assay)

This assay monitors the kinetics of α-synuclein fibril formation in vitro.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This allows for real-time monitoring of protein aggregation.

-

Protocol:

-

Protein Preparation: Use purified recombinant human α-synuclein. Ensure it is in a monomeric state before starting the assay.

-

Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing α-synuclein (e.g., 70 µM), ThT (e.g., 20-40 µM), and the test compound (this compound) at various concentrations in a suitable buffer (e.g., PBS). Include a small Teflon bead in each well to promote agitation.

-

Incubation and Shaking: Seal the plate and place it in a fluorescence microplate reader equipped with temperature control and shaking capabilities. Incubate at 37°C with continuous orbital shaking (e.g., 300-600 rpm).

-

Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every hour) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be analyzed to determine the effect of this compound on aggregation kinetics.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by its influence on complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.

Experimental Workflow

This diagram outlines the typical workflow for investigating this compound's effects in a cellular model of neurotoxicity.

GCase-Lysosomal Pathway Modulation by this compound

This diagram illustrates how this compound acts as a chaperone to enhance GCase function, thereby promoting lysosomal clearance of α-synuclein.

Anti-inflammatory and Antioxidant Signaling Pathways

This diagram shows how this compound modulates key signaling pathways to reduce neuroinflammation and oxidative stress.

The evidence from cellular models strongly supports the potential of this compound as a neuroprotective agent. Its multifaceted mechanism of action—enhancing lysosomal function, reducing protein aggregation, mitigating oxidative stress, and suppressing neuroinflammation—addresses several core pathological processes common to a range of neurodegenerative diseases. The quantitative data consistently demonstrate its efficacy in improving cell survival, restoring enzyme function, and downregulating pathological markers in various disease models. The detailed protocols provided herein offer a framework for researchers to further investigate and validate these findings. Future studies, including those in more complex models and ultimately in clinical trials, are warranted to fully explore the therapeutic potential of this repurposed drug for neurological disorders.

References

- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Effects of Ambroxol in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol, a well-established mucolytic agent, has garnered significant attention for its potent antioxidant properties, which contribute to its therapeutic efficacy in a range of respiratory and non-respiratory conditions. This technical guide provides an in-depth exploration of the antioxidant effects of this compound in various biological systems. It consolidates findings from key in vitro and in vivo studies, detailing the underlying mechanisms of action, relevant signaling pathways, and experimental methodologies. Quantitative data are systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for researchers. This guide is intended to serve as a comprehensive resource for scientists and drug development professionals investigating the antioxidant potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and neurodegenerative disorders.[1][2] this compound [trans-4-(2-amino-3,5-dibromobenzylamino)-cyclohexane hydrochloride], traditionally known for its secretolytic and secretomotoric properties, has demonstrated significant antioxidant capabilities.[1][3] These antioxidant effects are attributed to its ability to directly scavenge free radicals, enhance the endogenous antioxidant defense systems, and modulate signaling pathways involved in the oxidative stress response.[4] This document synthesizes the current scientific literature on the antioxidant effects of this compound, providing a technical overview for the research community.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct free radical scavenging and indirect modulation of cellular antioxidant systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

In vitro studies have demonstrated this compound's capacity to directly neutralize various ROS. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl). Additionally, it has been shown to inhibit the production of superoxide anions by activated neutrophils. This direct scavenging activity helps to mitigate the initial burst of oxidative damage in pathological conditions.

Inhibition of Lipid Peroxidation

A key consequence of oxidative stress is the peroxidative damage to cellular lipids, leading to membrane dysfunction and the formation of cytotoxic byproducts such as malondialdehyde (MDA). This compound has been shown to be a potent inhibitor of lipid peroxidation in various models.

-

In vitro, this compound (10 mmol/l) inhibited lipid peroxidation by 96% in rat liver mitochondria and 74% in the gastric mucosa.

-

In vivo, pretreatment with this compound (70 mg/kg) completely abolished the doxorubicin-induced rise in heart content of conjugated dienes and MDA in mice. The levels of these lipid peroxidation products were 3 and 2.7 times lower, respectively, in the this compound-treated group.

-

In a model of endotoxin-induced oxidative stress, this compound (70 mg/kg) protected lung and heart lipids from lipopolysaccharide (LPS)-induced damage in mice. The lung and heart levels of conjugated dienes were 3.3 and 1.7 times lower, respectively, in the this compound pretreated group.

Enhancement of Endogenous Antioxidant Defenses

This compound also bolsters the cell's own antioxidant machinery. It has been shown to increase the levels and activity of key antioxidant enzymes and molecules.

-

Glutathione (GSH): this compound treatment has been associated with increased levels of GSH, a critical intracellular antioxidant. It is suggested that this compound promotes GSH production by increasing the expression of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.

-

Superoxide Dismutase (SOD) and Catalase (CAT): In models of hepatic ischemia-reperfusion injury, this compound enhanced the activity of SOD and CAT. Similarly, in paraquat-induced lung injury, this compound treatment significantly increased SOD activity.

-

Heme Oxygenase-1 (HO-1): this compound upregulates the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties, often via the Nrf2 signaling pathway.

Signaling Pathways Modulated by this compound

The antioxidant effects of this compound are intricately linked to its ability to modulate key signaling pathways that regulate the cellular response to oxidative stress.

The Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.

Several studies have demonstrated that this compound can activate the Nrf2 pathway. In a mouse model of LPS-induced neuroinflammation, this compound treatment upregulated the expression of Nrf2 and HO-1. This activation of the Nrf2/HO-1 axis is a crucial mechanism by which this compound enhances the cellular antioxidant capacity and confers protection against oxidative damage.

Inhibition of Pro-inflammatory Pathways

Oxidative stress and inflammation are closely intertwined. This compound's antioxidant effects are complemented by its anti-inflammatory properties, which involve the inhibition of pro-inflammatory signaling pathways. For instance, this compound has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK), thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the antioxidant effects of this compound.

Table 1: In Vitro Antioxidant Effects of this compound

| Assay | Model System | This compound Concentration | Effect | Reference |

| Inhibition of Hyaluronic Acid Degradation | Hydroxy radical-induced | 1,000 µg/L | 93% reduction in degradation | |

| Lipid Peroxidation Inhibition | Rat liver mitochondria | 10 mmol/L | 96% inhibition | |

| Lipid Peroxidation Inhibition | Rat gastric mucosa | 10 mmol/L | 74% inhibition | |

| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 1 mM | 47% decrease in oxidation | |

| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 2 mM | 75% decrease in oxidation | |

| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 10 mM | 89% decrease in oxidation | |

| Hypochlorous Acid Scavenging | Monochlorodimedon chlorination | 25 µM | 22% inhibition | |

| Hypochlorous Acid Scavenging | Monochlorodimedon chlorination | 70 µM | 59% inhibition | |

| Superoxide Anion Production Inhibition | PMA-activated human neutrophils | 146.7 µM (IC50) | 50% inhibition |

Table 2: In Vivo Antioxidant Effects of this compound

| Model | Species | This compound Dosage | Key Findings | Reference |

| Doxorubicin-induced Cardiotoxicity | Mice | 70 mg/kg (IV) | Completely abolished the rise in cardiac conjugated dienes and MDA. | |

| Endotoxin-induced Oxidative Stress | Mice | 70 mg/kg (IP) for 3 days | 3.3-fold and 1.7-fold lower conjugated dienes in lung and heart, respectively. | |

| Indomethacin-induced Gastric Lesions | Rat | 50 mg/kg (p.o.) | 62% reduction in lesion index. | |

| Paraquat-induced Lung Injury | Rat | 35 mg/kg (IP) for 7 days | Significantly lower serum MDA and higher GSH-Px and SOD activity. | |